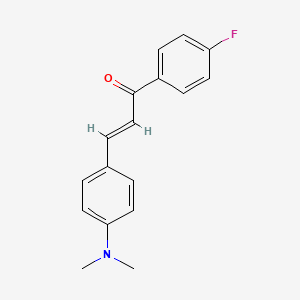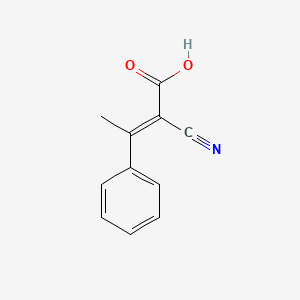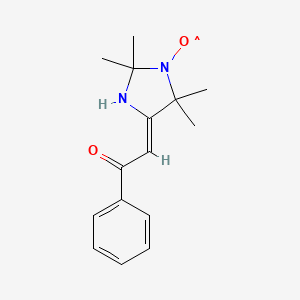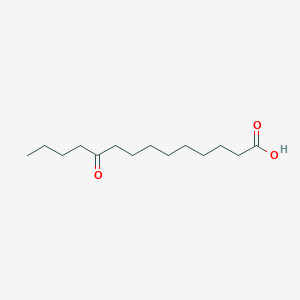
10-Keto myristic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-keto myristic acid is a long-chain fatty acid.
Scientific Research Applications
Methanogenesis and Milk Fatty Acid Profile in Dairy Cows
A study by Odongo et al. (2007) investigated the effects of supplementing myristic acid in dairy cow diets. They found that myristic acid supplementation reduced methane production by 36% and altered the fatty acid profile in milk, potentially offering a way to reduce greenhouse gas emissions and modify milk composition for dairy farming (Odongo et al., 2007).
Inhibition of Aldo-Keto Reductase
Hara et al. (2016) discovered that myristic acid can inhibit aldo-keto reductase AKR1B10, a potential target for cancer treatment. They found that myristic acid, among other fatty acids, showed potent inhibitory effects on AKR1B10, which could be utilized in cancer therapeutics (Hara et al., 2016).
Effects on Endothelial Cells
Zhang et al. (1992) studied the effects of myristic acid on human endothelial cell monolayers. They found that myristic acid, in combination with other fatty acids, affected cell viability and the release of certain enzymes, highlighting the potential impacts of dietary saturated fatty acids on vascular health (Zhang, Lyngmo, & Nordøy, 1992).
Enhancement of Drug Permeation
Kobayashi et al. (1997) explored the use of isopropyl myristate, a derivative of myristic acid, to enhance the skin permeation of drugs. They demonstrated that myristic acid derivatives can effectively alter the permeability of skin, offering potential applications in transdermal drug delivery (Kobayashi, Nakamura, Sugibayashi, & Morimoto, 1997).
Microbial Production of Keto Acids
Hou (1994) reported that Flavobacterium sp. can convert oleic acid to 10-ketostearic acid, a related keto acid, demonstrating the potential of microorganisms in producing specific keto acids from unsaturated fatty acids. This finding suggests potential biotechnological applications in producing keto derivatives of myristic acid (Hou, 1994).
properties
Molecular Formula |
C14H26O3 |
|---|---|
Molecular Weight |
242.35 g/mol |
IUPAC Name |
10-oxotetradecanoic acid |
InChI |
InChI=1S/C14H26O3/c1-2-3-10-13(15)11-8-6-4-5-7-9-12-14(16)17/h2-12H2,1H3,(H,16,17) |
InChI Key |
NAIILRVCADAQBB-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)CCCCCCCCC(=O)O |
Canonical SMILES |
CCCCC(=O)CCCCCCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



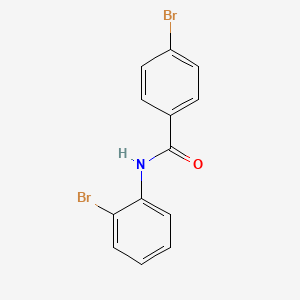
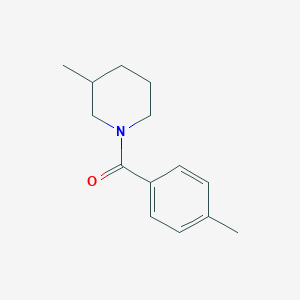
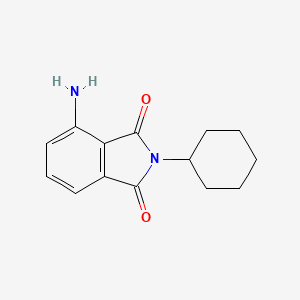
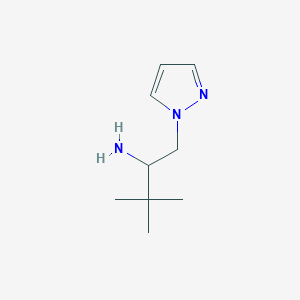
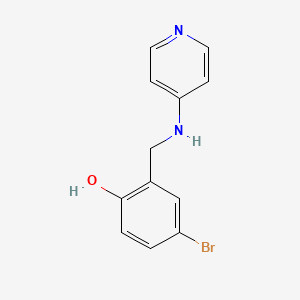
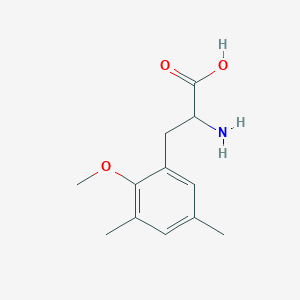

![1,5-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]pentane](/img/structure/B1637628.png)


![3-(2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1637641.png)
